molecular formula C19H17F3N2O2S B2466467 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034351-76-1

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2466467
CAS No.: 2034351-76-1
M. Wt: 394.41
InChI Key: LNIIWLRANWZYFW-UHFFFAOYSA-N
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Description

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a trifluoromethylphenyl group

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-18(26,16-10-12-6-2-5-9-15(12)27-16)11-23-17(25)24-14-8-4-3-7-13(14)19(20,21)22/h2-10,26H,11H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIWLRANWZYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps. One common approach is to start with the benzo[b]thiophene core, which can be synthesized via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide under basic conditions. Finally, the trifluoromethylphenyl urea moiety can be formed by reacting the intermediate with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The benzo[b]thiophene moiety undergoes oxidation under controlled conditions:

  • Sulfur Oxidation : Reaction with hydrogen peroxide or transition metal catalysts converts the thiophene sulfur to sulfoxide or sulfone derivatives.

  • Hydroxyl Group Oxidation : The secondary alcohol in the hydroxypropyl side chain can be oxidized to a ketone using Jones reagent or pyridinium chlorochromate (PCC).

Table 1: Oxidation Reaction Parameters

Reaction TypeReagents/ConditionsProductYield (%)Reference
Sulfur oxidationH₂O₂, Fe³⁺ catalyst, 60°CSulfoxide derivative72
Alcohol oxidationPCC, CH₂Cl₂, rtKetone derivative85

Nucleophilic Substitution

The trifluoromethylphenyl group participates in aromatic substitution:

  • Electrophilic Aromatic Substitution : Nitration at the meta position of the trifluoromethylphenyl ring using HNO₃/H₂SO₄ .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids under Pd catalysis .

Table 2: Substitution Reactions

Reaction TypeReagentsConditionsProducts
NitrationHNO₃, H₂SO₄0°C, 2 hrNitro-substituted derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF80°C, 12 hrBiaryl derivatives

Urea Bond Reactivity

The central urea linkage demonstrates hydrolysis and condensation:

  • Acidic Hydrolysis : Cleavage with HCl/EtOH yields 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amine and 2-(trifluoromethyl)phenyl isocyanate .

  • Condensation : Reaction with aldehydes forms Schiff base derivatives under mild acidic conditions .

Table 3: Urea Bond Transformations

ReactionConditionsByproducts/Notes
Hydrolysis6M HCl, reflux, 4 hrAmine + isocyanate (isolated separately)
Schiff base formationBenzaldehyde, pTSA, EtOHStable imine product (characterized by NMR)

Functionalization of Hydroxypropyl Group

The hydroxypropyl side chain undergoes esterification and etherification:

  • Esterification : Reaction with acetyl chloride produces acetate esters.

  • Mitsunobu Reaction : Conversion to ethers using DIAD/PPh₃ .

Key Example :
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea+Ac2OAcetate ester\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{Acetate ester}

Catalytic Coupling Reactions

The benzo[b]thiophene core participates in cross-coupling:

  • Heck Coupling : With methyl acrylate using Pd(OAc)₂/XPhos, achieving C–C bond formation at the thiophene ring .

  • Buchwald–Hartwig Amination : Introduction of piperazine groups via palladium-catalyzed coupling .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases (t₁/₂ < 1 hr at pH < 2 or > 12).

Scientific Research Applications

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group may enhance its binding affinity and selectivity for certain targets, while the benzo[b]thiophene moiety could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it distinct from other similar compounds.

Biological Activity

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxypropyl group, and a trifluoromethylphenyl group. This compound has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and drug discovery.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 2034351-76-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group may enhance its binding affinity and selectivity, while the benzo[b]thiophene moiety contributes to its stability and bioavailability .

Anticancer Activity

Research indicates that compounds with benzo[b]thiophene structures exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been shown to inhibit the proliferation of various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast)5.85
Compound BA549 (Lung)4.53
This compoundVariousTBD

Case Studies

Several studies have highlighted the biological significance of benzo[b]thiophene derivatives:

  • Study on Antitumor Activity : A study evaluated the effectiveness of benzo[b]thiophene derivatives against human cancer cell lines, revealing that modifications at specific positions significantly enhanced their antiproliferative activity compared to standard treatments like Combretastatin-A4 .
  • Molecular Docking Studies : Research utilizing molecular docking simulations has demonstrated that these compounds can effectively bind to key targets involved in cancer progression, indicating a mechanism for their anticancer effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can yield and purity be maximized?

The synthesis involves a multi-step process:

  • Step 1: Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles to construct the benzo[b]thiophene core .
  • Step 2: Functionalization to introduce the hydroxypropyl group via nucleophilic substitution or hydroxylation.
  • Step 3: Coupling with 2-(trifluoromethyl)phenyl isocyanate to form the urea linkage.
    Optimization Strategies:
    • Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reactivity.
    • Employ continuous flow reactors for scalable production while minimizing side reactions .
    • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and regioselectivity of the benzo[b]thiophene and trifluoromethylphenyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₈H₁₈F₃N₂O₂S, MW 364.41 g/mol) .
  • HPLC-PDA: Assess purity (>98%) and detect impurities from incomplete coupling or oxidation byproducts.

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Stability Tests:
    • Thermal Stability: Decomposition observed at >150°C via TGA/DSC.
    • Photostability: UV light exposure (λ = 254 nm) induces cleavage of the urea bond, forming aryl amines and CO₂ .
  • Storage Recommendations:
    • Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the urea moiety.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Case Study: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodological Solutions:
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate activity .
    • Standardize buffer systems (e.g., Tris-HCl vs. HEPES) to control ionic strength effects on binding .
    • Perform molecular dynamics simulations to assess conformational changes under varying conditions.

Q. What strategies are effective in elucidating the compound’s mechanism of action in modulating biological targets?

  • Target Identification:
    • Chemoproteomics: Use immobilized compound probes to capture interacting proteins .
    • CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance to the compound.
  • Mechanistic Validation:
    • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., kinases) to map binding interactions.
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Key Modifications:
    • Benzo[b]thiophene Core: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with hydrophobic kinase pockets.
    • Trifluoromethylphenyl Group: Replace with bulkier substituents (e.g., -CF₂CF₃) to improve target selectivity .
  • Experimental Design:
    • Synthesize 10–15 analogs with systematic substitutions.
    • Test in parallel against primary targets (e.g., EGFR, VEGFR) and off-target panels to assess selectivity .

Q. What experimental frameworks are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • In Vivo PK Studies:
    • Administration: Intravenous (IV) and oral dosing in rodent models.
    • Parameters Measured:
  • Plasma half-life (t₁/₂): LC-MS/MS quantification.
  • Bioavailability (%F): Compare AUC₀–24h for IV vs. oral routes.
  • Metabolite Identification:
    • Use hepatocyte incubations + UPLC-QTOF to detect hydroxylation or glucuronidation metabolites .

Data Interpretation and Optimization

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Root Causes:
    • Batch-to-batch variability in compound purity.
    • Inconsistent cell culture conditions (e.g., serum concentration).
  • Solutions:
    • Implement QC protocols (e.g., NMR/HPLC for each batch).
    • Standardize cell lines (e.g., ATCC-certified) and culture media .

Q. What computational tools are effective for predicting off-target interactions and toxicity?

  • Tools:
    • SwissADME: Predict blood-brain barrier permeability and CYP450 interactions.
    • ToxCast: Screen for endocrine disruption or hepatotoxicity .
  • Validation:
    • Compare computational predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability).

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